Iododisilane
Description
Contextualization within Disilane (B73854) Chemistry and Halosilane Compounds
Iododisilane is a member of two important classes of silicon compounds: disilanes and halosilanes. Disilanes are compounds containing at least one silicon-silicon bond, analogous to alkanes in carbon chemistry. rsc.org The Si-Si bond is generally weaker than a C-C bond, making disilanes more reactive and susceptible to cleavage. researchgate.net Halosilanes, on the other hand, are characterized by the presence of a silicon-halogen bond. The nature of the halogen significantly influences the compound's reactivity, with the Si-I bond being the longest and most reactive among the halosilanes.
This compound, therefore, combines the characteristics of both families. Its chemistry is dictated by the interplay between the Si-Si and Si-I bonds, offering a unique platform to study bond activation, substitution reactions, and the synthesis of more complex organosilicon structures.
Overview of Current Research Trajectories in this compound Chemistry
Current research involving this compound and related compounds is multifaceted. One major area of focus is its application as a precursor for the deposition of silicon-containing thin films, which are crucial components in semiconductor and photovoltaic devices. The controlled decomposition of this compound can potentially offer a low-temperature route to silicon-based materials. Additionally, the reactivity of the Si-I bond is being exploited in the development of novel synthetic methodologies in organosilicon chemistry. This includes its use in cross-coupling reactions to form Si-C bonds and as a starting material for the synthesis of more complex oligosilanes and polysilanes with tailored electronic and photophysical properties.
Structure
2D Structure
Properties
CAS No. |
14380-76-8 |
|---|---|
Molecular Formula |
C4H11N3O |
Molecular Weight |
183.07 g/mol |
InChI |
InChI=1S/ISi2/c1-3-2 |
InChI Key |
NFCGJSHYYNOKEM-UHFFFAOYSA-N |
SMILES |
[Si][Si]I |
Canonical SMILES |
[Si][Si]I |
Synonyms |
Iododisilane |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Iododisilane and Its Derivatives
Mechanistic Pathways in the Direct Halogenation of Disilanes to Form Iododisilane
Direct halogenation of disilane (B73854) (Si₂H₆) offers a conceptually straightforward route to halo-disilanes. While specific detailed mechanisms for the direct iodination of disilane with elemental iodine (I₂) are not extensively documented in the provided literature, analogous reactions with other halogens provide insight. The preparation of chlorodisilane (Si₂H₅Cl) and bromodisilane (Si₂H₅Br) from disilane using HCl or HBr in the presence of aluminum halide catalysts has been reported googleapis.com. This suggests a catalytic substitution mechanism where the Lewis acidic catalyst activates the Si-H bond or the halogenating agent, facilitating electrophilic attack on the disilane.
It is plausible that a similar catalytic process, employing an appropriate iodine source (e.g., I₂ or a reactive iodine compound) and a Lewis acid catalyst, could lead to the formation of this compound. The stability of the Si-Si bond under these conditions is crucial, and literature indicates that Si-Si bonds can undergo substitution reactions without cleavage, as seen in the formation of Si₂H₅I and Si₂H₄I₂ from CF₃I/SiF₂ reactions nasa.gov. The reactivity of this compound itself, where Si-I bonds can be cleaved and substituted (e.g., conversion of Si₂H₅I to Si₂H₅Br over AgBr) womengovtcollegevisakha.ac.in, further supports the potential for direct substitution pathways.
Exploration of Precursor-Based Synthetic Routes for this compound
Precursor-based strategies often offer greater control and yield compared to direct methods. Several approaches leverage readily available silicon compounds:
From Other Halodisilanes: Halide exchange reactions can be employed. For instance, while the conversion of this compound to bromodisilane is documented womengovtcollegevisakha.ac.in, the reverse reaction, converting a less reactive halodisilane (like chlorodisilane or bromodisilane) to this compound via reaction with an iodide salt or hydrogen iodide under catalytic conditions, is a logical extension of known halide exchange methodologies in organosilicon chemistry.
From Diiodosilane (B1630498): Diiodosilane (SiH₂I₂) serves as a precursor for various iodinated silicon compounds. A reported synthesis of diiodosilane involves the reaction of sodium iodide with dichlorosilane (B8785471) in the presence of an amine catalyst, followed by filtration and purification google.com. This method, while yielding diiodosilane, demonstrates a precursor-based approach using readily available materials. Diiodosilane can then be further reacted, for example, with aminosilanes to form aminothis compound derivatives googleapis.comgoogle.com.
From Disilane via Halogenation: As mentioned in Section 2.1, the catalytic reaction of disilane with HCl or HBr using aluminum halide catalysts yields chlorodisilane and bromodisilane, respectively googleapis.com. This establishes a precedent for the direct catalytic halogenation of disilane, which can be adapted for this compound synthesis by employing suitable iodine sources.
Catalytic Strategies and Novel Reagents in this compound Synthesis Research
Catalysis plays a pivotal role in developing efficient and selective synthetic routes for organosilicon compounds. While direct catalytic synthesis of this compound (Si₂H₅I) is not extensively detailed, related catalytic methodologies for disilane functionalization and Si-I bond formation are relevant:
Metal-Catalyzed Functionalization: Palladium catalysts are widely used in silicon chemistry. For example, Pd-catalyzed silylation of aryl halides with hydrosilanes researchgate.net and the synthesis of allylic silanes from allylic ethers and disilanes under mild, green conditions using palladium catalysts (e.g., PdCl₂(DPEphos)) highlight the utility of transition metals in forming Si-C and Si-Si bonds nih.govorganic-chemistry.org. Copper catalysis has also been employed for the insertion of nitrene groups into Si-H bonds of silanes and disilanes acs.org. These catalytic systems demonstrate the potential for developing novel catalytic routes for this compound synthesis or its derivatives.
Aluminum Halide Catalysis: The use of aluminum halides as catalysts for the direct halogenation of disilane to form chlorodisilanes and bromodisilanes googleapis.com provides a strong indication for a similar catalytic approach using iodine sources for this compound preparation.
Novel Reagents: The exploration of novel iodine sources or reagents that can selectively iodinate disilanes under mild conditions remains an area for advancement.
Stereoselective and Regioselective Approaches to Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives with controlled stereochemistry at the silicon centers is crucial for applications in asymmetric synthesis and materials science.
Stereoselective Si-Si Bond Formation: Significant progress has been made in the stereoselective synthesis of optically active disilanes with one or two chiral silicon centers acs.orgresearchgate.net. These methods often involve the reaction of chiral halosilanes with silyllithiums. For instance, reactions between optically active chlorosilanes and silyllithiums proceed with inversion of configuration at the chlorosilane center and retention at the silyl (B83357) anion center acs.orgresearchgate.net. By employing iodinated silyl precursors or introducing iodine at a later stage, these strategies can be extended to the synthesis of stereochemically defined this compound derivatives.
Regioselective Functionalization: Control over the position of functionalization is also important. While direct regioselective iodination of disilane to specifically yield Si₂H₅I (rather than Si₂H₄I₂) might be challenging, precursor-based routes or selective functionalization of pre-formed disilane derivatives can offer regiochemical control. For example, the regioselective cleavage of specific silicon-aryl bonds in disilanes has been achieved acs.org.
Synthesis of Silicon-Stereogenic Iododisilanes and Related Analogues
The creation of silicon-stereogenic centers in disilane frameworks, particularly those incorporating iodine, is a key challenge in asymmetric silicon chemistry.
Chiral Silyl Anion Chemistry: The synthesis of silicon-stereogenic silanes often relies on the controlled reaction of chiral silyl anions with electrophiles or chiral silyl electrophiles with silyl anions acs.orgresearchgate.netresearchgate.netchemrxiv.org. For example, optically active disilanes have been synthesized by reacting optically active chlorosilanes with optically active silyllithiums acs.orgresearchgate.net. Adapting these methods to incorporate iodine would involve using iodinated silyl precursors or performing iodination on a chiral disilane framework.
Catalytic Asymmetric Synthesis: Advances in transition-metal catalysis have enabled enantioselective synthesis of chiral silanes and disilanes, such as Rh-catalyzed enantioselective intramolecular hydrosilylation researchgate.netresearchgate.net and Pt-catalyzed borylation reactions chemrxiv.org. While these methods may not directly produce iododisilanes, they provide powerful catalytic platforms that could be modified or applied to the synthesis of chiral this compound derivatives.
Green Chemistry Principles in the Preparation of this compound
The principles of green chemistry are increasingly integrated into the synthesis of organosilicon compounds to minimize environmental impact.
Atom Economy and Reduced Byproducts: Direct halogenation methods, if optimized, can offer good atom economy. However, byproduct formation (e.g., HCl from chlorosilane synthesis) needs to be managed mdpi.com. Precursor-based routes using less hazardous starting materials or catalytic processes that minimize waste are preferred.
Solvent Choice and Reaction Conditions: The development of synthetic routes that utilize water as a solvent, operate at room temperature, and avoid hazardous organic solvents is a significant advancement in green chemistry nih.govorganic-chemistry.org. Pd-catalyzed synthesis of allylic silanes using disilanes in water exemplifies this approach.
Catalytic Efficiency: Employing highly efficient catalysts with low loadings reduces material consumption and waste. The development of air- and moisture-stable catalysts further enhances the practicality and sustainability of synthetic processes csic.es.
Alternative Iodination Methods: Research into electrochemical iodination researchgate.net and mild base-mediated radio-iodination of organosilanes bb-c.fr suggests pathways towards more environmentally benign iodination strategies. While these are often applied to aryl silanes, the principles could be adapted for disilane chemistry.
Mechanistic Investigations of Iododisilane Reactivity in Advanced Chemical Transformations
Detailed Analysis of Silicon-Halogen Exchange Mechanisms Involving Iododisilane
The silicon-iodine bond in this compound is a key functional group that readily participates in silicon-halogen exchange reactions. These exchanges typically involve nucleophilic attack at the silicon center or electrophilic attack at the iodine atom, leading to the substitution of the iodine atom with another halogen or a different functional group. For instance, reactions with other metal halides or halogen sources can facilitate such exchanges.
One proposed mechanism for silicon-halogen exchange involving silyl (B83357) iodides, which can be applied to this compound, involves a polar mechanism. In this scenario, a nucleophile (Nu⁻) can attack the silicon atom, forming a transient pentacoordinate intermediate. This intermediate then expels the iodide ion (I⁻), leading to the formation of a new silicon-nucleophile bond. Alternatively, if a Lewis acid is present, it can coordinate with the iodine atom, polarizing the Si-I bond and making the silicon atom more susceptible to nucleophilic attack or facilitating heterolytic cleavage of the Si-I bond.
Research indicates that the Si-I bond is generally more labile than Si-Cl or Si-Br bonds, making this compound a reactive precursor for introducing iodine onto silicon or for facilitating subsequent substitution reactions. The presence of the adjacent silyl group (SiH₃) in this compound (H₃Si-SiH₂I) can influence the electronic distribution and steric environment around the Si-I bond, potentially modulating its reactivity in exchange processes. For example, the reaction of this compound with silver bromide has been shown to yield disilanyl (B1231035) bromide, illustrating a halogen exchange process scribd.com.
Role of this compound as a Versatile Reagent in Organosilicon Synthesis Pathways
This compound serves as a valuable building block and reactive intermediate in the synthesis of a diverse array of organosilicon compounds. Its utility stems from the ability to functionalize both the silicon atoms and to cleave the Si-Si bond under specific conditions, or to utilize the Si-I bond for further transformations.
Formation of New Si-Heteroatom Bonds: this compound readily reacts with various nucleophiles to form new silicon-heteroatom bonds. For example, reactions with mercuric sulfide (B99878) yield silicon sulfides, while reactions with ammonia (B1221849) produce silicon-nitrogen compounds, such as tris(disilanyl)amine scribd.com. These reactions highlight this compound's capability to introduce silicon into sulfur and nitrogen-containing molecular frameworks.
Synthesis of Halodisilanes: As mentioned in Section 3.1, this compound can undergo halogen exchange reactions. For instance, reaction with silver bromide leads to the formation of disilanyl bromide scribd.com. This demonstrates its role in the synthesis of other halodisilanes, which are themselves important synthetic intermediates.
Precursor for Functionalized Disilanes: this compound can be a starting material for preparing more complex disilane (B73854) derivatives. The Si-I bond can be replaced by various organic or inorganic groups through nucleophilic substitution or coupling reactions, leading to functionalized disilanes with tailored properties.
Disilane-Bridged Architectures: While direct examples involving this compound are less documented in this specific context, the general reactivity of disilanes, including their ability to form Si-C bonds via palladium-catalyzed coupling or salt elimination, suggests potential pathways for this compound to be incorporated into disilane-bridged molecular materials nih.gov.
Catalytic Activation Mechanisms and Reaction Intermediates in this compound-Mediated Processes
The reactivity of this compound can be significantly enhanced and directed through the use of catalysts, particularly transition metal complexes and Lewis acids. These catalysts often facilitate the activation of the Si-Si or Si-I bonds, generating reactive intermediates that drive the desired transformations.
Transition Metal Catalysis: Transition metals, especially palladium, are known to activate Si-Si bonds in disilanes rsc.orgpsu.edu. In catalytic cycles, palladium complexes can undergo oxidative addition into the Si-Si bond of disilanes, forming bis(organosilyl)palladium(II) intermediates. While direct examples with this compound are not extensively detailed in the provided snippets, the presence of the Si-I bond, being more polarizable than Si-H or Si-C bonds, might influence the coordination and subsequent activation by metal centers. The Si-I bond itself could also be a target for oxidative addition, or it might direct the Si-Si bond activation. For instance, palladium complexes with isocyanides have shown remarkable activation of Si-Si bonds in disilanes psu.edu.
Lewis Acid Catalysis: Lewis acids, such as anhydrous aluminum halides, can catalyze reactions involving this compound patentguru.compatentguru.com. These catalysts likely coordinate with the iodine atom of this compound, polarizing the Si-I bond and increasing the electrophilicity of the silicon atom. This activation can promote nucleophilic attack or facilitate Si-I bond cleavage, initiating various reaction pathways, including halogen exchange or silylation reactions.
The specific reaction intermediates depend heavily on the catalyst and reaction conditions. In transition metal catalysis, common intermediates include silyl-metal complexes. With Lewis acids, intermediates might involve polarized Si-I bonds or transient silyl cations, albeit stabilized by coordination.
Elucidation of Elementary Steps in this compound Reaction Profiles
Understanding the elementary steps involved in this compound's reactions is crucial for a comprehensive mechanistic picture. While specific detailed studies on this compound's elementary steps are not explicitly detailed in the provided snippets, general principles of disilane and silyl halide chemistry can be applied.
The Si-Si bond in disilanes is known to be relatively strong but susceptible to cleavage under certain conditions, particularly in the presence of transition metals or strong nucleophiles/electrophiles rsc.orgpsu.eduencyclopedia.pubaps.org. The Si-I bond, being weaker and more polarizable than Si-Cl or Si-Br bonds, is generally the primary site for initial reactivity.
Potential elementary steps in this compound reactions could include:
Nucleophilic Attack at Silicon: A nucleophile (Nu⁻) attacks the silicon atom bonded to iodine, leading to the formation of a pentacoordinate intermediate, followed by the expulsion of iodide (I⁻). H₃Si-SiH₂-I + Nu⁻ → [H₃Si-SiH₂(Nu)-I]⁻ → H₃Si-SiH₂-Nu + I⁻
Electrophilic Attack at Iodine: An electrophile (E⁺) attacks the iodine atom, weakening the Si-I bond and potentially leading to heterolytic cleavage. H₃Si-SiH₂-I + E⁺ → [H₃Si-SiH₂-I-E]⁺ → H₃Si-SiH₂⁺ + EI⁻
Si-Si Bond Cleavage: Under specific catalytic conditions (e.g., transition metals) or with strong reagents, the Si-Si bond can cleave. This might occur via oxidative addition of the metal into the Si-Si bond or through radical pathways. H₃Si-SiH₂-I + Catalyst → [H₃Si-M-SiH₂-I] → Cleaved fragments
Radical Pathways: Homolytic cleavage of the Si-I bond could generate silyl radicals, which might then participate in further reactions.
The dissociation of disilane itself on surfaces has been observed to involve Si-Si bond breaking aps.org, suggesting that this bond is a potential site for cleavage in more complex reaction environments.
Kinetic and Thermodynamic Considerations in this compound Reactivity Studies
Kinetic and thermodynamic factors play a pivotal role in determining the feasibility and rate of reactions involving this compound.
Bond Strengths: The Si-Si bond in disilanes has a dissociation energy typically in the range of 220–300 kJ mol⁻¹ rsc.orgencyclopedia.pub. The Si-I bond is generally weaker than Si-Cl or Si-Br bonds, making it more susceptible to cleavage. While specific values for the Si-I bond in this compound are not readily available in the provided snippets, it is expected to be weaker than the Si-Si bond. The Si-H bond strength is around 377 kJ mol⁻¹ rsc.org.
Reaction Rates: The lability of the Si-I bond suggests that reactions involving its substitution or cleavage are likely to proceed at appreciable rates, especially at moderate temperatures or with catalytic assistance. The rate of reaction will depend on the activation energy barrier for the specific transformation. For instance, the difficulty in initiating the reaction between phenylsilane (B129415) and iodine google.com suggests that some silyl halide formation reactions can be kinetically challenging without proper activation or conditions.
Studies on the thermal stability of related compounds, such as amino(halo)silanes derived from this compound precursors, indicate good thermal stability for some derivatives, with decomposition occurring at higher temperatures google.com. However, disilane itself is pyrophoric and reacts violently with oxidizers and halogens chemsrc.com, suggesting that highly reactive disilane derivatives require careful handling and controlled reaction conditions.
Compound Name Index:
this compound (Si₂H₅I)
Disilane (Si₂H₆)
Phenylsilane (C₆H₅SiH₃)
Disilanyl bromide (Si₂H₅Br)
Disilanyl chloride (Si₂H₅Cl)
Disilanyl sulfide ((Si₂H₅)₂S)
Tris(disilanyl)amine ((Si₂H₅)₃N)
Monochlorodisilane (MCDS) (Si₂H₅Cl)
Monobromodisilane (MBDS) (Si₂H₅Br)
Monothis compound (MIDS) (Si₂H₅I)
Dichlorodisilane (Si₂H₄Cl₂)
Diiodosilane (B1630498) (SiH₂I₂)
Mono(diisopropylamino)this compound (H₂ISi-SiH₂(NiPr₂))
(3-mercaptopropyl)trimethoxysilane (B106455)
(3-mercaptopropyl)methyl dimethoxysilane (B13764172)
Computational and Theoretical Chemical Studies of Iododisilane
Ab Initio Quantum Chemical Calculations for Electronic Structure and Bonding in Iododisilane
Ab initio quantum chemical methods, rooted in fundamental quantum mechanics, are employed to solve the electronic Schrödinger equation, providing a first-principles understanding of molecular electronic structure and bonding. These calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, CCSD(T)), utilize only fundamental physical constants and the atomic numbers and positions of the constituent atoms as input.
Studies on related halo-disilanes, including those with iodine substituents, have utilized ab initio approaches to determine equilibrium geometries, bond lengths, bond angles, and vibrational frequencies. For example, calculations on 1,2-dithis compound have provided structural parameters such as a Si-Si bond length of approximately 238.0 pm and predicted Si-I bond lengths around 248.4 pm, supported by MP2/6-31G* level computations. Similarly, ab initio methods have been used to investigate the conformational preferences of disilanes, revealing that staggered conformations are generally favored, though steric effects from bulky substituents like tert-butyl groups can influence these preferences. The accuracy of ab initio methods in predicting bond lengths and angles, often within a few picometers or degrees of experimental values, makes them invaluable for structural characterization.
Density Functional Theory (DFT) Applications in Predicting this compound Reactivity and Stability
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency, making it suitable for studying the reactivity and stability of molecules like this compound. DFT methods, particularly those employing functionals like B3LYP, are widely used to calculate molecular structures, vibrational frequencies, and various reactivity descriptors.
Specific DFT calculations have been performed on this compound (Si₂H₅I) and its isotopomers to determine molecular structure and fundamental vibrational frequencies. Using the B3LYP functional with the 3-21G** basis set, researchers have calculated these properties, with scaled DFT force fields reproducing experimental vibrational frequencies with a mean absolute deviation of approximately 6 cm⁻¹. These calculations also allow for the reassignment of vibrational modes and provide insights into the influence of isotopic substitution on molecular vibrations. DFT is also instrumental in predicting chemical reactivity by calculating parameters such as chemical potential, hardness, and electrophilicity, which help rationalize reaction pathways and site-specific reactivity.
Molecular Dynamics Simulations for Investigating Dynamic Processes of this compound
Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of atoms and molecules by simulating their trajectories based on classical mechanics. These simulations are crucial for understanding dynamic processes such as conformational changes, diffusion, and interactions in condensed phases.
While direct MD simulations specifically focused on this compound (Si₂H₅I) are not extensively detailed in the provided search results, the methodology is broadly applied to study molecular systems. MD can provide insights into the dynamic nature of Si-Si bonds and substituent movements, which are relevant for understanding the behavior of this compound in various environments. For instance, MD can be used to generate configurations for subsequent quantum chemical analysis or to study the evolution of molecular ensembles over time.
Theoretical Elucidation of Reaction Mechanisms and Transition States Involving this compound
Theoretical chemistry provides powerful tools for dissecting complex chemical reaction mechanisms and identifying transition states, which are critical for understanding reaction rates and pathways. Transition State Theory (TST) is a key framework for this, assuming a quasi-equilibrium between reactants and the activated complex.
While detailed theoretical studies on specific reaction mechanisms involving this compound (Si₂H₅I) are not explicitly found in the provided snippets, related compounds have been observed to undergo reactions. For instance, "this compound" (referring to Si₂H₅I or a similar derivative) has been reported to react with substances like mercuric sulphide and silver bromide, yielding various derivatives. Theoretical investigations into such transformations would typically involve mapping potential energy surfaces to identify reaction pathways, transition states, and activation energies, thereby providing a deeper understanding of the reaction's kinetics and thermodynamics.
Multiscale Modeling Approaches for this compound-Containing Systems
Multiscale modeling integrates different computational techniques to address phenomena across various length and time scales. This can involve combining quantum mechanical (QM) calculations for reactive centers with molecular mechanics (MM) or molecular dynamics (MD) for larger systems, or employing statistical mechanics alongside quantum chemistry.
The application of multiscale modeling to systems containing this compound could be beneficial for understanding its behavior in complex environments, such as in solution or within materials. While specific multiscale studies on this compound are not detailed in the search results, the general principle allows for a more holistic understanding of chemical processes by bridging different levels of theoretical description.
Predictive Modeling of Spectroscopic Signatures of this compound
Predictive modeling of spectroscopic signatures, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, is a vital application of theoretical chemistry. By calculating molecular properties that directly correlate with spectral features, researchers can interpret experimental data and predict the spectral characteristics of molecules like this compound.
DFT calculations, such as those using B3LYP/3-21G**, have been employed to predict the fundamental vibrational frequencies of Si₂H₅I and its isotopomers. These calculated frequencies are essential for assigning and interpreting experimental IR and Raman spectra, aiding in the confirmation of molecular structure and the identification of functional groups. The accuracy of these predictions, often within a few wavenumbers of experimental values, highlights the power of computational methods in spectroscopic analysis.
Compound List:
this compound (Si₂H₅I)
1,2-dithis compound (Si₂H₄I₂)
1,1,2,2-tetrathis compound (Si₂H₂I₄)
1,1,2-trithis compound (Si₂H₃I₃)
1,2-di-tert-butyltetrabromodisilane
1,2-di-tert-butyltetrathis compound
1,2-di-tert-butyltetrachlorodisilane
Disilane (B73854) (Si₂H₆)
Silane (B1218182) (SiH₄)
Disilanyl (B1231035) bromide (H₃SiSiH₂Br)
Disilanyl chloride (H₃SiSiH₂Cl)
Chloropentamethyldisilane
Octamethyltrisilane (Me₃SiSiMe₂SiMe₃)
(H₃Si*SiH₂),S
(H₃Si*SiH₂),N
(H₃Si*SiH₂),O
Data Tables
The following tables summarize key computational findings for this compound and related halo-disilanes, based on the available search results. Specific experimental data for this compound (Si₂H₅I) regarding its structure and vibrational frequencies are limited in the provided snippets, necessitating the use of data from closely related compounds where direct information is unavailable.
Table 1: Selected Calculated Structural Parameters for this compound and Related Compounds
| Parameter | Compound Example (Related) | Calculated Value (Unit) | Method/Basis Set (Example) | Citation |
| Si-Si Bond Length | 1,2-dithis compound | ~238.0 pm | MP2/6-31G | |
| Si-I Bond Length | 1,2-dithis compound | ~248.4 pm (predicted) | MP2/6-31G | |
| Si-H Bond Length | Si₂H₅I | ~1.470 Å | Mixed regression (ab initio) | |
| Si-I Bond Length | Si₂H₅I | ~2.435 Å | Mixed regression (ab initio) | |
| C-Si-Si-C Dihedral Angle | 1,2-di-tert-butyltetrathis compound | ~168.1° (transoid) | HF/6-31G | |
| C-Si-Si-C Dihedral Angle | 1,2-di-tert-butyltetrathis compound | ~53.0° (gauche) | HF/6-31G |
Advanced Spectroscopic Characterization Techniques Applied to Iododisilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights into Iododisilane
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure, connectivity, and dynamics of molecules. For this compound, ¹H NMR and ²⁹Si NMR are particularly relevant.
¹H NMR Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound (Si₂H₅I), the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments. A reported ¹H NMR spectrum at 300 MHz in the neat state shows signals at approximately 3.66 ppm (labeled D(A)) and 3.39 ppm (labeled D(B)), with a coupling constant J(A,B) of 3.0 Hz chemicalbook.com. Furthermore, coupling to the ²⁹Si nucleus was observed, with J(A,Si-29) at -204.6 Hz and J(B,Si-29) at -224.0 Hz chemicalbook.com. These data confirm the presence of different types of protons attached to the silicon atoms and provide insights into the Si-H bond characteristics.
²⁹Si NMR Spectroscopy: ²⁹Si NMR spectroscopy is invaluable for characterizing silicon-containing compounds, as it directly probes the silicon atoms. ²⁹Si is a nucleus with spin ½ and a natural abundance of 4.7%, making it less sensitive than ¹H NMR but highly informative about the silicon's chemical environment aiinmr.com. The chemical shift range for ²⁹Si NMR is broad, typically from +50 to -200 ppm, and can extend to more extreme values depending on the bonding and oxidation state of silicon pascal-man.comhuji.ac.il. ²⁹Si NMR is sensitive to factors such as the number of oxygen atoms bonded to silicon and the degree of polymerization in silicates, providing insights into the local structure berkeley.edursc.org. While specific ²⁹Si NMR data for this compound was not found in the reviewed literature, this technique would be essential for confirming the electronic environment around each silicon atom in the Si-Si bond.
Data Table: ¹H NMR Spectroscopic Data for this compound
| Parameter | Value (ppm) | Coupling (Hz) | Assignment | Reference |
| Chemical Shift A | 3.66 | J(A,B) = 3.0 | D(A) | chemicalbook.com |
| Chemical Shift B | 3.39 | J(A,Si-29) = -204.6 | D(B) | chemicalbook.com |
| J(B,Si-29) = -224.0 |
Note: The specific assignment of D(A) and D(B) to particular proton environments (e.g., SiH₃ vs. SiH₂) is not explicitly detailed in the source but implies distinct proton populations.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to analyze its fragmentation pattern, which can help in elucidating its structure. For this compound (Si₂H₅I), the molecular weight is calculated to be approximately 188.12 g/mol chemicalbook.comchemicalbook.com.
In mass spectrometry, ionization of the molecule produces a molecular ion (M⁺), which represents the intact molecule. This molecular ion can then fragment into smaller, charged ions and neutral radicals. The pattern of these fragment ions, known as the fragmentation pattern, provides structural information by revealing the weakest bonds that are most likely to break chemguide.co.uklibretexts.orgfiveable.mersc.orglibretexts.org. Key features in a mass spectrum include the molecular ion peak, which indicates the molecular weight, and the base peak, which represents the most stable fragment ion. Isotope peaks, such as M+1 and M+2, can also provide information about the elemental composition, particularly the presence of isotopes like ¹³C or halogens chemguide.co.ukfiveable.me. While general fragmentation principles are well-established chemguide.co.uklibretexts.orgfiveable.mersc.orglibretexts.org, specific fragmentation patterns for this compound were not detailed in the literature surveyed. The presence of iodine, with its significant atomic mass, would be a defining feature in its mass spectrum.
X-ray Diffraction Analysis of this compound-Containing Crystalline Structures
While XRD is a powerful tool for characterizing crystalline materials, specific X-ray diffraction data for this compound in its solid form was not found in the provided search results. Studies on related halogenated compounds, such as halogen azides (e.g., IN₃), have utilized X-ray diffraction to determine their crystal structures nih.gov. The acquisition of reliable structural data for silicon compounds, particularly in non-crystalline states, can be challenging researchgate.net. If this compound were to form crystalline adducts or co-crystals, XRD would be instrumental in characterizing these structures, providing insights into intermolecular interactions and solid-state packing.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Probing Electronic Transitions in this compound
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, investigates the electronic transitions within molecules. These techniques probe how molecules absorb or emit light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals uni-muenchen.demsu.edu.
UV-Vis spectroscopy is particularly useful for identifying chromophores – molecular fragments responsible for color – and for studying conjugation or the presence of specific electronic systems. Fluorescence spectroscopy can provide information about excited state properties and molecular dynamics. While general principles and applications of UV-Vis spectroscopy are well-documented uni-muenchen.demsu.eduresearchgate.netionicviper.orgreddit.com, specific UV-Vis absorption or fluorescence data for this compound was not identified in the literature search. Such studies would be valuable for understanding the electronic structure of this compound, particularly the influence of the iodine atom and the Si-Si bond on its electronic transitions.
Development and Application of Novel Spectroscopic Methods for this compound Systems
The field of spectroscopy is continually evolving, with new methods and refinements enhancing the ability to characterize complex molecules. For organosilicon compounds, advanced spectroscopic techniques, often coupled with computational methods, are employed to gain deeper insights.
For instance, ²⁹Si NMR, as discussed, is a key technique for silicon chemistry, and its application in characterizing novel polysilsesquioxanes and poly(silyl ether)s demonstrates its utility in studying complex silicon-containing materials nih.govredalyc.orgscielo.br. Density Functional Theory (DFT) calculations, used in conjunction with NMR spectroscopy, can help elucidate the origins of chemical shifts and bonding in silyl (B83357) compounds rsc.org. While specific "novel" spectroscopic methods applied directly to this compound were not identified in the search, the ongoing development of high-resolution techniques, advanced multidimensional NMR experiments, and sophisticated data analysis methods continues to expand the analytical capabilities for characterizing such compounds and their derivatives.
Advanced Reactivity and Derivatization Studies of Iododisilane in Organic and Inorganic Syntheses
Reactions of Iododisilane with Organometallic Reagents for Controlled Silicon-Carbon Bond Formation
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that play a pivotal role in forming carbon-carbon and carbon-heteroatom bonds mt.comlibretexts.orgpharmacy180.com. These reagents typically act as sources of carbanions, readily attacking electrophilic centers. While direct reports specifically detailing the reaction of this compound with organometallic reagents are scarce in the provided literature, the general principles of silicon chemistry suggest significant potential for Si-C bond formation.
Transition metal catalysis has been shown to be effective in facilitating carbon-silicon bond formation using chlorosilanes in conjunction with Grignard reagents nih.gov. These reactions often proceed under mild conditions, involving transition metal catalysts like titanium, zirconium, nickel, and palladium, which form active catalytic species through ate complex intermediates nih.gov. Given that iodide is generally a better leaving group than chloride, this compound is expected to be even more reactive towards nucleophilic attack by organometallic species. The Si-I bonds in this compound can serve as electrophilic sites, allowing organometallic nucleophiles to displace iodide and form new silicon-carbon bonds. Furthermore, the Si-Si bond itself could be a target for insertion or cleavage reactions mediated by organometallic species or transition metal catalysts, leading to more complex silicon-containing structures.
| Organometallic Reagent Type | Typical Nucleophilic Species | Common Applications in Bond Formation | Relevant to Si-C Bond Formation (Hypothesized) |
| Grignard Reagents (RMgX) | R⁻ (carbanion character) | C-C, C-O, C-N bond formation | Nucleophilic attack at Si-I or Si-Si bond |
| Organolithium Reagents (RLi) | R⁻ (stronger carbanion) | C-C, C-O, C-N bond formation | Nucleophilic attack at Si-I or Si-Si bond |
| Organozinc Reagents (R₂Zn) | R⁻ | C-C bond formation (e.g., Negishi coupling) | Potential nucleophile for Si-X bonds |
| Organocopper Reagents (R₂CuLi) | R⁻ (softer nucleophile) | C-C bond formation (e.g., conjugate addition) | Potential nucleophile for Si-X bonds |
Applications of this compound in Stereoselective Hydrosilylation Reactions
Hydrosilylation is a fundamental reaction in organosilicon chemistry, typically involving the addition of an Si-H bond across an unsaturated moiety (e.g., alkenes, alkynes) catalyzed by transition metals [general chemical knowledge]. This reaction is crucial for the synthesis of various organosilicon compounds and is often amenable to stereochemical control.
However, this compound (I₂Si₂) does not possess Si-H bonds. Therefore, its direct application as a hydrosilylating agent is not mechanistically feasible. The provided literature search did not yield specific examples of this compound being used as a catalyst or a direct reactant in stereoselective hydrosilylation reactions. While disilynes, as a class, are known for their rich and diverse reactivity, their direct involvement in stereoselective hydrosilylation pathways, particularly as catalysts or key components, has not been explicitly demonstrated in the reviewed snippets. Further research would be required to explore any indirect roles or precursor applications of this compound in such transformations.
Nucleophilic Substitution Reactions at the Silicon Center of this compound
Nucleophilic substitution reactions at silicon (SN2@Si) are a cornerstone of organosilicon chemistry, analogous to SN2 reactions at carbon but with distinct mechanistic features. Unlike SN2 reactions at carbon, which typically proceed through a double-well potential energy surface (PES) with a central transition state barrier, SN2@Si reactions often occur via a single-well PES, characterized by a stable, pentacoordinate transition complex nih.govresearchgate.net. This difference is attributed to the larger atomic radius of silicon, which reduces steric congestion, and more favorable nucleophile-substrate interactions, allowing for a more associative mechanism nih.govresearchgate.net.
The Si-I bond in this compound is polar, with silicon being the electrophilic center, and iodide (I⁻) serves as a good leaving group. This makes this compound highly susceptible to nucleophilic attack. Common nucleophiles, such as alkoxides, amines, and even water, can displace the iodide ions. For instance, in the formation of silicone polymers, dichlorosilanes react with water, where hydroxide (B78521) ions (formed from water) act as nucleophiles, displacing chloride to form silanols, which then condense to create Si-O-Si linkages libretexts.org. Similarly, silyl (B83357) ethers are formed by the reaction of alcohols with chlorosilanes, with a base present to scavenge the generated HCl libretexts.org.
The nature of the substituents on silicon can influence the reaction pathway. Increasing the steric bulk around the silicon atom can alter the PES from a single-well to a double-well, reintroducing a central barrier nih.govresearchgate.net. This tunability allows for control over the reaction mechanism and stereochemical outcome, although stereoselectivity in simple nucleophilic substitution on non-chiral this compound would depend on the specific reaction conditions and nucleophile.
| Feature | SN2 Reaction at Carbon (SN2@C) | SN2 Reaction at Silicon (SN2@Si) | Relevance to this compound |
| Potential Energy Surface (PES) | Typically double-well with a central barrier | Typically single-well with a stable transition complex | This compound likely follows SN2@Si pathway |
| Steric Effects | Significant, contributes to barrier | Reduced due to larger Si atom size; barrier can be reintroduced with bulky groups | Steric bulk on Si influences mechanism |
| Nucleophile Interaction | Less favorable | More favorable | Facilitates associative mechanism |
| Intermediate Species | Transition state (no stable intermediate) | Stable pentacoordinate transition complex | Silicon can form hypervalent species |
| Leaving Group | Varies (e.g., halide, tosylate) | Varies (e.g., halide, acetate, alkoxide) | Iodide is a good leaving group for Si-I |
Electrophilic Activation and Subsequent Functional Group Transformations of this compound
Electrophilic activation is a strategy used to render less reactive functional groups susceptible to chemical transformations by increasing their electrophilicity. This can be achieved through interaction with Lewis acids or other electrophilic species, often leading to the formation of more reactive intermediates mpg.denih.govnih.govresearchgate.net.
In this compound (I₂Si₂), both the Si-Si bond and the Si-I bonds are potential sites for electrophilic attack. The Si-Si bond in disilynes is known for its reactivity, capable of undergoing cleavage or insertion reactions. Electrophilic reagents could attack the electron-rich Si-Si bond, leading to its functionalization. Similarly, the polar Si-I bonds can be targeted by electrophiles, potentially leading to substitution or addition reactions.
A notable example of functionalization involving a disilyne structure is the reaction of a stabilized disilyne with iodomethane (B122720) (CH₃I). This reaction results in the formation of 1,2-diiodo-disilane acs.orgresearchgate.net. This transformation suggests that electrophilic species, or reagents that can deliver electrophilic atoms (like iodine from iodomethane), can interact with the disilyne framework to introduce new functional groups, such as iodine atoms, onto the silicon atoms and potentially cleave or modify the Si-Si bond. Such reactions exemplify the potential for electrophilic activation to mediate functional group transformations on this compound, leading to a variety of substituted disilanes or other silicon-based compounds.
| Electrophilic Reagent/Strategy | Target Functional Group | Resulting Intermediate/Activation | Subsequent Transformation Example | Relevance to this compound |
| Lewis Acids (e.g., AlCl₃, BF₃) | Alkenes, Alkynes, Ethers | Carbocations, activated species | Friedel-Crafts alkylation/acylation | Potential activation of Si-Si bond |
| Protic Acids (e.g., HCl, H₂SO₄) | Alcohols, Amines | Protonated species | Dehydration, substitution | Potential protonation of Si-Si bond |
| Halogenating Agents (e.g., I₂, Br₂) | Alkenes, Alkynes | Halonium ions, vicinal dihalides | Halogenation, addition | Direct iodination of Si-Si bond or Si-H (if present) |
| Electrophilic Iodine Sources (e.g., CH₃I) | Disilyne | Iodinated disilane (B73854) | Formation of 1,2-diiodo-disilane acs.orgresearchgate.net | Direct evidence of functionalization |
Oligomerization and Polymerization Pathways Involving this compound Monomers or Reagents
Oligomerization and polymerization involve the linking of smaller molecular units (monomers) to form larger structures, ranging from short chains (oligomers) to long polymer chains nih.govrsc.org. In silicon chemistry, this process is fundamental to the production of materials like silicones.
While direct polymerization pathways specifically for this compound (I₂Si₂) are not extensively detailed in the provided snippets, its structure suggests potential routes. The Si-Si bond could undergo coupling reactions, or the Si-I bonds could participate in substitution reactions, leading to chain extension. For example, the formation of 1,2-diiodo-disilane from a disilyne precursor and iodomethane acs.orgresearchgate.net indicates that disilane structures can be formed through reactions involving halogenation and Si-Si bond manipulation.
Silicones, a prominent class of silicon-based polymers, are typically formed through the hydrolysis and condensation of chlorosilanes, such as dichlorodimethylsilane (B41323) (Me₂SiCl₂). This process involves nucleophilic substitution where water displaces chloride, forming silanols, which then undergo polycondensation to create the characteristic -(R₂SiO)- repeating units libretexts.org. Although this compound is a disilane and not a silane (B1218182) monomer in the typical sense of silicone production, its reactive Si-I bonds could potentially be involved in similar polymerization or oligomerization processes, especially under controlled conditions or in the presence of suitable catalysts.
| Polymer Type | Monomer Example | Typical Polymerization Mechanism | Relevant to this compound (Potential) |
| Silicones | Dichlorosilanes (e.g., Me₂SiCl₂) | Hydrolysis and polycondensation | Si-I bonds could participate in chain extension |
| Polysilanes | Dichlorosilanes (e.g., R₂SiCl₂) | Reductive coupling (e.g., Wurtz-type) | Si-Si bond reactivity is key |
| Cyclic Silanes | Disilanes, Trisilanes | Ring-opening polymerization | Could be formed from I₂Si₂ |
Compound List:
this compound (I₂Si₂)
Chlorosilanes
Grignard Reagents (RMgX)
Organolithium Compounds (RLi)
Dichlorosilanes
Dichlorodimethylsilane (Me₂SiCl₂)
Silanols
1,2-Diiodo-disilane
Iododisilane in Advanced Materials Precursor Chemistry Research
Research on Iododisilane as a Precursor for Chemical Vapor Deposition (CVD) of Silicon-Based Thin Films
The investigation of this compound as a precursor in Chemical Vapor Deposition (CVD) is primarily driven by the need for lower-temperature deposition processes for silicon-containing thin films, such as silicon nitride (Si₃N₄) and silicon dioxide (SiO₂). Traditional precursors, like chlorosilanes and organosilanes, often necessitate high process temperatures, which can be detrimental to sensitive substrates and integrated circuit manufacturing.
Iodosilanes, in general, present an advantage due to the lower bond dissociation energy of the Si-I bond compared to Si-Cl and Si-H bonds. This characteristic is expected to facilitate precursor decomposition at reduced temperatures. While specific research focusing exclusively on this compound (Si₂H₅I) is limited in publicly available literature, a patent for depositing silicon-containing films mentions monothis compound (MIDS) as a halidosilane precursor. This patent suggests that precursors like MIDS can be used to deposit a variety of films, including amorphous silicon, silicon oxide, silicon nitride, and silicon carbide, at temperatures of 500°C or lower.
The general reaction pathway for the CVD of silicon nitride using a precursor like this compound would involve its reaction with a nitrogen source, such as ammonia (B1221849) (NH₃). The process parameters, including temperature, pressure, and reactant flow rates, would be critical in determining the film's properties.
Table 1: Comparison of Precursor Types for Silicon Nitride CVD
| Precursor Type | Typical Deposition Temperature (°C) | Advantages | Disadvantages |
| Chlorosilanes (e.g., Dichlorosilane) | > 700 | Well-established process, good film quality. | High temperatures, potential for chlorine contamination. |
| Organosilanes (e.g., BTBAS) | 550 - 650 | Lower temperature than chlorosilanes. | Potential for carbon incorporation into the film. |
| Iodosilanes (e.g., this compound) | < 500 (projected) | Significantly lower deposition temperatures. | Limited research, potential for iodine contamination. |
It is important to note that while the potential for lower deposition temperatures is a significant driving force for research into this compound, the incorporation of residual iodine into the deposited film is a concern that needs to be addressed through process optimization.
Investigation of this compound as a Precursor in Atomic Layer Deposition (ALD) Processes
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers precise thickness control at the atomic scale, making it invaluable for the fabrication of advanced semiconductor devices. The self-limiting nature of ALD reactions requires precursors with specific reactivity and thermal stability.
Direct research on the use of this compound as a precursor in ALD processes is not widely reported. However, studies on related compounds, such as amino(iodo)silanes and aminodisilanes, provide insights into the potential of iodine- and disilane-based precursors in ALD. For instance, amino(iodo)silanes like SiH₂I(NMe₂) and SiH₂I(NEt₂) have been explored as precursors for the ALD of silicon-containing films. The presence of the iodine atom is thought to enhance the reactivity of the precursor at lower temperatures.
Furthermore, the investigation of aminodisilanes, such as 1,2-bis(diisopropylamino)disilane (BDIPADS), for the low-temperature ALD of SiO₂ highlights the interest in disilane-based precursors. The Si-Si bond in these molecules can offer alternative reaction pathways that may be beneficial for ALD processes.
While specific experimental data on this compound in ALD is lacking, its molecular structure suggests it could be a candidate for ALD processes. The reactive Si-I bond could facilitate surface reactions with a co-reactant, while the Si-H and Si-Si bonds could participate in subsequent surface chemistry. Further research is necessary to determine its ALD window, growth per cycle, and the quality of the resulting films.
Exploration of this compound in the Controlled Synthesis of Silicon Nanomaterials
The synthesis of silicon nanomaterials, such as quantum dots and nanowires, is an area of intense research due to their unique electronic and optical properties. The choice of precursor can significantly influence the size, shape, and crystallinity of the resulting nanostructures.
Currently, there is a notable absence of specific research demonstrating the use of this compound as a precursor for the controlled synthesis of silicon nanomaterials in the available scientific literature. The common precursors reported for these applications include various silanes, such as silane (B1218182) (SiH₄), and chlorinated silanes like trichlorosilane (B8805176) (HSiCl₃).
The potential utility of this compound in this context would stem from its decomposition characteristics. The relatively weak Si-I bond could allow for lower-temperature decomposition, potentially offering better control over the nucleation and growth of silicon nanocrystals. However, the lack of experimental studies means that the feasibility of using this compound for this purpose remains speculative.
Studies on the Role of this compound in the Production of High-Purity Silicon Materials via Chemical Routes
The production of high-purity silicon is critical for the electronics industry. Chemical routes to high-purity silicon often involve the decomposition of volatile silicon compounds. The Siemens process, which utilizes the decomposition of trichlorosilane, is a well-established industrial method.
Research into alternative precursors for high-purity silicon production is ongoing, with a focus on improving efficiency and reducing costs. While there are no specific studies detailing the use of this compound for this application, the chemistry of iodosilanes in silicon purification is a relevant area of investigation. For instance, the disproportionation of silicon diiodide (SiI₂) to form pure silicon and silicon tetraiodide (SiI₄) is a known process. This suggests that iodine-containing silicon compounds can be viable intermediates in purification schemes.
The potential advantage of using an iodosilane (B88989) precursor like this compound would be its lower decomposition temperature compared to chlorosilanes. This could lead to energy savings in the production process. However, the efficient removal of iodine from the final silicon product would be a critical challenge to overcome to achieve the required purity levels for electronic applications. The lack of direct research on this compound in this area means that its role remains a topic for future investigation.
Surface Chemistry and Adsorption Mechanisms of this compound on Substrates in Deposition Processes
Understanding the surface chemistry and adsorption mechanisms of a precursor is fundamental to controlling deposition processes like CVD and ALD. For this compound, the interaction with a substrate surface would be governed by the chemistry of its functional groups: the Si-I bond, the Si-Si bond, and the Si-H bonds.
Direct experimental or theoretical studies on the surface chemistry of this compound are scarce. However, insights can be drawn from studies of related molecules. Research on the adsorption of iodine on silicon surfaces has shown that iodine can form Si-I bonds, altering the electronic properties of the surface. This suggests that the iodine atom in this compound could play a key role in its initial adsorption onto a silicon substrate.
Furthermore, theoretical studies on the adsorption of disilane (B73854) (Si₂H₆) on silicon surfaces provide a model for how the disilane backbone might interact with a substrate. These studies indicate that disilane can dissociatively adsorb, breaking the Si-Si or Si-H bonds to form surface-bound silyl (B83357) species. It is plausible that this compound would exhibit similar dissociative chemisorption, with the Si-I bond likely being the most reactive site for initial surface interaction.
Table 2: Potential Surface Reactions of this compound
| Functional Group | Potential Reaction on a Hydroxylated Surface | Potential Reaction on a Silicon Surface |
| Si-I | Si-I + Surf-OH → Surf-O-Si + HI | Si-I + Surf-Si → Surf-Si-Si + Surf-I |
| Si-Si | Dissociative adsorption | Dissociative adsorption |
| Si-H | Reaction with surface species | Dissociative adsorption |
Further experimental and computational research is essential to fully elucidate the surface chemistry of this compound and to harness its potential as a precursor in advanced material synthesis.
Future Research Directions and Emerging Challenges in Iododisilane Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies for Iododisilane
Current synthetic routes to this compound and related iodosilanes often rely on methods that may not align with the principles of green chemistry. A significant challenge is the development of more sustainable and atom-economical synthetic methodologies. Traditional methods can involve the use of hazardous reagents or produce stoichiometric byproducts, leading to a low atom economy.
Future research should focus on synthetic pathways that maximize the incorporation of all reactant atoms into the final product. tib-chemicals.comlookchem.com This could involve exploring direct iodination of disilane (B73854) under milder conditions or developing catalytic routes that minimize waste. Green synthesis techniques, such as those utilizing safer solvents, reduced energy consumption, and renewable starting materials, are paramount. nih.govresearchgate.net For instance, investigating solvent-free reaction conditions or the use of less toxic and more environmentally benign solvents would be a significant step forward.
A comparative analysis of different synthetic approaches, evaluating them based on green chemistry metrics, will be crucial in identifying the most sustainable routes.
| Synthetic Approach | Description | Key Green Chemistry Principle | Potential Improvement |
|---|---|---|---|
| Direct Iodination of Disilane | Reaction of disilane with an iodine source. | Atom Economy | Development of highly selective and efficient iodine sources to minimize side reactions. |
| Halide Exchange Reactions | Conversion of chlorodisilanes or bromodisilanes to this compound. scispace.com | Waste Prevention | Use of recyclable halide exchange agents and minimization of solvent waste. |
| Catalytic Synthesis | Use of a catalyst to facilitate the formation of the Si-I bond. | Safer Solvents | Exploration of reactions in greener solvents or under solvent-free conditions. |
Exploration of Novel Catalytic Systems for this compound-Mediated Transformations
The reactivity of the silicon-iodine bond suggests that this compound could be a valuable reagent or precursor in a variety of catalytic transformations. semanticscholar.org Future research should explore the development of novel catalytic systems that harness the unique properties of this compound. This could involve using this compound as a catalyst precursor for the synthesis of silicon-containing materials or in organic synthesis. tib-chemicals.comtib-chemicals.comrsc.org
For example, the development of catalysts for the controlled polymerization of disilanes, initiated by this compound, could lead to new silicon-based polymers with tailored properties. Furthermore, investigating the role of this compound in mediating cross-coupling reactions or other organic transformations could open up new avenues in synthetic chemistry. The design of well-defined transition metal complexes that can activate the Si-I or Si-Si bond in this compound is a promising area of exploration.
| Catalytic System | Potential Application | Research Focus |
|---|---|---|
| Transition Metal Complexes | Cross-Coupling Reactions | Activation of the Si-I bond for the formation of new C-Si bonds. |
| Lewis Acid/Base Catalysis | Ring-Opening Polymerization | Initiation of polymerization of cyclic silanes using this compound. |
| Photocatalysis | Materials Synthesis | Light-induced transformations of this compound into silicon-based nanomaterials. |
Integration of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity and Synthesis Outcomes
These predictive models could accelerate the discovery of new reactions and catalysts by identifying promising experimental parameters before they are tested in the lab. appliedclinicaltrialsonline.com For instance, an AI model could predict the yield of a particular this compound-mediated reaction based on the choice of catalyst, solvent, and temperature. This would allow researchers to focus their efforts on the most promising conditions, saving time and resources. Furthermore, machine learning algorithms can be used to optimize the synthesis of this compound itself, leading to higher yields and purity.
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Reactivity Prediction | Development of models to predict the outcome of reactions involving this compound. | Accelerated discovery of new chemical transformations. |
| Synthesis Optimization | Use of algorithms to identify the optimal conditions for the synthesis of this compound. | Improved yields, purity, and cost-effectiveness of this compound production. |
| Catalyst Design | In silico screening of potential catalysts for this compound-mediated reactions. | Rational design of more efficient and selective catalysts. |
Interdisciplinary Research at the Interface of this compound Chemistry, Materials Science, and Catalysis
The unique structural and electronic properties of this compound make it a promising candidate for interdisciplinary research, particularly at the intersection of chemistry, materials science, and catalysis. Future investigations should aim to bridge these fields to develop novel applications for this compound.
In materials science, this compound could serve as a molecular precursor for the synthesis of advanced silicon-containing materials, such as silicon nanowires or thin films with specific electronic or optical properties. nih.gov Its potential use as a linker molecule in the construction of hybrid organic-inorganic materials is another area ripe for exploration. researchgate.netresearchgate.net The controlled reaction of this compound with organic molecules could lead to new materials with tailored functionalities.
In catalysis, the synergy between this compound chemistry and heterogeneous catalysis could lead to the development of novel supported catalysts. For example, anchoring this compound onto a solid support could create a recyclable catalyst for various organic transformations.
Addressing Complexities in the Mechanistic Elucidation of Novel this compound Transformations
A fundamental challenge in advancing this compound chemistry is the detailed understanding of the reaction mechanisms underlying its transformations. The elucidation of these mechanisms is often complex, involving reactive intermediates and intricate reaction pathways. nih.gov
Future research must employ a combination of advanced experimental and computational techniques to unravel these mechanistic details. In situ spectroscopic methods, such as NMR and IR spectroscopy, can provide valuable information about the species present during a reaction. Kinetico-mechanistic studies can help to determine the rate-determining steps and the influence of various reaction parameters.
Computational chemistry, particularly density functional theory (DFT) calculations, will be an indispensable tool for mapping out potential energy surfaces, identifying transition states, and predicting reaction pathways. semanticscholar.org A thorough mechanistic understanding is crucial for the rational design of more efficient and selective reactions involving this compound.
Q & A
Q. What are the optimal synthetic routes for iododisilane, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : this compound synthesis typically involves controlled reactions between silicon precursors and iodine. Key variables include temperature (e.g., 80–120°C), stoichiometric ratios (Si:I₂), and catalysts (e.g., Lewis acids like AlCl₃). Systematic optimization can be achieved via Design of Experiments (DoE) to assess interactions between parameters. Characterization via NMR (e.g., ²⁹Si NMR for Si-Si bonding), IR spectroscopy (Si-I stretching modes), and elemental analysis ensures purity. Yield improvements may require inert atmosphere conditions (argon/glovebox) to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Spectroscopy : ²⁹Si NMR identifies silicon environments (e.g., Si-Si vs. Si-I bonding), while Raman/IR spectroscopy detects vibrational modes (e.g., Si-I at ~250 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., Si-Si ≈ 2.34 Å) and angles, critical for confirming molecular geometry.
- Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns.
Cross-referencing multiple techniques minimizes misassignment risks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Controlled Environment : Use gloveboxes or Schlenk lines to prevent moisture/oxygen exposure.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate or specialized halogen absorbents.
Document protocols following institutional safety guidelines and Material Safety Data Sheets (MSDS) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict this compound’s reactivity and guide experimental design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., Si-I bond dissociation energies) and transition states to predict regioselectivity in substitution reactions.
- Molecular Dynamics (MD) : Simulate thermal stability under varying solvent conditions.
Validate computational predictions with kinetic experiments (e.g., Arrhenius plots) and spectroscopic monitoring .
Q. How can researchers resolve contradictions in reported stability data for this compound under different conditions?
- Methodological Answer :
- Variable Isolation : Systematically test environmental factors (humidity, light exposure) using controlled reactors.
- Replication : Reproduce conflicting studies with identical reagents/purity (e.g., ≥99% Si precursors).
- Advanced Characterization : In-situ FTIR or XRD tracks decomposition pathways. Statistical tools (e.g., ANOVA) quantify uncertainty in stability measurements .
Q. What strategies elucidate the reaction mechanisms of this compound in silicon-network formation?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C/²H-labeled reagents to trace silicon migration pathways.
- Intermediate Trapping : Quench reactions at timed intervals and analyze via GC-MS or cryogenic NMR.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
Pair experimental data with computational mechanistic models for validation .
Q. How does this compound’s reactivity compare with chlorodisilane or bromodisilane in silicon-based synthesis?
- Methodological Answer :
- Comparative Kinetics : Measure reaction rates in identical conditions (solvent, temperature) for halogen-substituted disilanes.
- Electronic Analysis : Use Hammett plots to correlate halogen electronegativity with Si-X bond polarization.
- Thermodynamic Studies : Calculate Gibbs free energy changes (ΔG) for substitution reactions.
Tabulate results (see Table 1) to highlight trends in reactivity .
Key Methodological Considerations
- Data Reproducibility : Document experimental protocols in detail, including instrument calibration and batch-specific reagent purity .
- Contradiction Analysis : Use triangulation (multiple methods/theories) to address conflicting results, ensuring conclusions are hypothesis-driven rather than artifact-based .
- Ethical Reporting : Disclose limitations (e.g., air-sensitive handling challenges) and negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
